molecular formula C10H11NO4 B078001 Ethyl 2-(3-nitrophenyl)acetate CAS No. 14318-64-0

Ethyl 2-(3-nitrophenyl)acetate

Cat. No.: B078001
CAS No.: 14318-64-0
M. Wt: 209.2 g/mol
InChI Key: GVSTWFAYXHCBTH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4. It is an ester derived from the reaction of 3-nitrobenzyl alcohol and ethyl acetate. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-nitrophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-nitrobenzyl alcohol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form ethyl 2-(3-aminophenyl)acetate. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form 3-nitrophenylacetic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: Ethyl 2-(3-aminophenyl)acetate.

    Substitution: Various substituted phenylacetates.

    Hydrolysis: 3-nitrophenylacetic acid, ethanol.

Scientific Research Applications

Chemistry

Ethyl 2-(3-nitrophenyl)acetate serves as a valuable building block in organic synthesis. Its nitro group can undergo various transformations, making it a precursor for more complex molecules. For example:

  • Reduction Reactions: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst, producing 2-(3-aminophenyl)acetate.
  • Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Hydrolysis: This compound can be hydrolyzed to yield 3-nitrophenylacetic acid and ethanol when treated with strong acids or bases.

Biological Research

This compound has been investigated for its potential biological activities:

  • Antimicrobial Properties: Studies have shown that compounds containing nitro groups exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects: Research indicates that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

Pharmaceutical Applications

This compound is explored as a precursor in the synthesis of pharmaceutical agents:

  • Drug Development: this compound derivatives are being studied for their efficacy as inhibitors of monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases such as Alzheimer's .
  • Chloride Channel Blockers: It has been identified as a chloride channel blocker that inhibits multidrug-resistant bacteria, showcasing its potential in antibiotic development .

Case Study 1: Inhibition of Monoamine Oxidase

A study evaluated the inhibitory effects of various nitro-substituted compounds on monoamine oxidase B (MAO-B). This compound demonstrated competitive inhibition with an IC50 value indicating potent activity against MAO-B, suggesting its potential use in neuroprotective therapies .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against several bacterial strains. The results showed significant antimicrobial activity, highlighting its potential application in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitrophenyl)acetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amine product is formed.

Comparison with Similar Compounds

Ethyl 2-(3-nitrophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-nitrophenyl)acetate: Similar structure but with the nitro group in the para position. This compound may exhibit different reactivity and properties due to the position of the nitro group.

    Ethyl 2-(2-nitrophenyl)acetate: Similar structure but with the nitro group in the ortho position. This compound may have different steric and electronic effects compared to this compound.

    Ethyl 2-(3-aminophenyl)acetate: The reduced form of this compound. This compound has an amino group instead of a nitro group, leading to different chemical properties and reactivity.

This compound is unique due to its specific substitution pattern and the presence of both an ester and a nitro group, which confer distinct reactivity and applications in various fields of research and industry .

Biological Activity

Ethyl 2-(3-nitrophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO4C_{10}H_{11}NO_4 and features an ester functional group with a nitrophenyl substituent. The presence of the nitro group at the para position of the phenyl ring influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the esterification of 2-(3-nitrophenyl)acetic acid with ethanol, often using a strong acid catalyst like sulfuric acid. This reaction is conducted under reflux conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, compounds containing the nitrophenyl group demonstrated enhanced effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Anthelmintic Activity : A study explored the synthesis of benzimidazole derivatives from this compound and evaluated their efficacy against helminths. Compounds derived from this ester exhibited notable anthelmintic activity against Pheretima posthuma, outperforming conventional treatments like albendazole .
  • Cytotoxicity : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed selective cytotoxicity towards specific cancer cells, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is largely attributed to its ability to undergo metabolic transformations within biological systems. The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with cellular targets such as enzymes or receptors. Additionally, the ester group can hydrolyze, releasing active carboxylic acids that contribute to its biological effects .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(2-nitrophenyl)acetateNitro group at ortho positionModerate antimicrobial
Ethyl 2-(4-nitrophenyl)acetateNitro group at para positionEnhanced cytotoxicity
Ethyl 2-(3-methylphenyl)acetateMethyl substitution on phenyl ringLower anti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(3-nitrophenyl)acetate?

this compound can be synthesized via Michael addition reactions. A representative method involves reacting ethyl cyanoacetate with (Z)-2-(3-nitrobenzylidene)-1-benzothiophen-3(2H)-one derivatives in ethanol under reflux conditions, using piperidine as a base catalyst . The reaction typically proceeds for 6 hours, with the product isolated via recrystallization (68% yield, m.p. 493 K). Thin-layer chromatography (TLC) is used to monitor reaction progress.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.3670 Å, b = 9.4319 Å, c = 12.8948 Å, and angles α = 102.505°, β = 106.493°, γ = 94.840° . The crystal packing is stabilized by N–H⋯O hydrogen bonds and π–π interactions between the nitrobenzene ring and the heterocyclic core (intercentroid distance = 3.5819 Å), forming a 3D network .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • SC-XRD : For resolving bond lengths, angles, and torsion angles (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (melting point: 493 K) .
  • Absorption Spectroscopy : Multi-scan corrections (e.g., SADABS) are applied during diffraction data collection to account for absorption effects .

Advanced Research Questions

Q. How are crystallographic refinement challenges addressed for this compound?

Refinement using SHELXL97 involves full-matrix least-squares minimization on F², with hydrogen atoms constrained to isotropic displacement parameters (C–H = 0.93–0.97 Å, N–H = 0.86 Å). Outliers in electron density maps (Δρmax = 0.37 e Å⁻³, Δρmin = −0.25 e Å⁻³) are omitted in the final cycles. Weighting schemes (w = 1/[σ²(F₀²) + (0.0782P)² + 0.1615P]) optimize agreement factors (R = 0.044, wR = 0.137) .

Q. What strategies optimize reaction yields in the synthesis of nitroaromatic acetates?

Yield optimization involves:

  • Catalyst Screening : Piperidine is preferred for its basicity and low steric hindrance in Michael additions .
  • Solvent Selection : Ethanol enhances solubility of nitroaromatic intermediates while minimizing side reactions.
  • Temperature Control : Reflux conditions (∼351 K) balance reaction rate and decomposition risks.

Q. How do computational methods complement experimental data for this compound?

Density Functional Theory (DFT) can predict molecular geometry and electronic properties (e.g., nitro group charge distribution). Experimental SC-XRD data (e.g., dihedral angles between fused rings: 86.90°) validate computational models . Software like PLATON and ORTEP-3 visualize hydrogen-bonding networks and π-stacking interactions .

Properties

IUPAC Name

ethyl 2-(3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSTWFAYXHCBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566713
Record name Ethyl (3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14318-64-0
Record name Ethyl (3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol were added 20 ml of a saturated solution of hydrogen chloride in ethyl acetate and the mixture was heated at reflux for 4 hours, cooled and left to stand at room temperature for 18 hours. The mixture was evaporated and the residue was partitioned between 120 ml of diethyl ether and 100 ml of saturated aqueous sodium bicarbonate solution. The organic phase was dried over magnesium sulfate, filtered and evaporated to give 10.3 g (82%) of ethyl 3-nitrophenylacetate as a pale yellow oil. [NMR spectrum (250 MHz) δ1.25(t) (3H), δ3.68(s) (2H), δ4.6(q) (2H), δ6.5-δ6.7(m) (3H), δ7.09(dd) (1H)].
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
saturated solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-(3-nitrophenyl)acetate
Ethyl 2-(3-nitrophenyl)acetate
Ethyl 2-(3-nitrophenyl)acetate
Ethyl 2-(3-nitrophenyl)acetate
Ethyl 2-(3-nitrophenyl)acetate
Ethyl 2-(3-nitrophenyl)acetate

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